molecular formula C24H26N2O4 B11490213 N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide

N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide

Cat. No.: B11490213
M. Wt: 406.5 g/mol
InChI Key: IFHJDCDYLOXRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a phenyl ring, and a cyclohexane carboxamide group, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The resulting indole is then subjected to acetylation using acetic anhydride to introduce the acetyl group.

The next step involves the coupling of the acetylated indole with 4-aminophenylcyclohexanecarboxamide. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is typically carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and acetylation steps, as well as the development of more efficient coupling methods. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the indole moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative of the indole moiety.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar compounds include:

N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide stands out due to its unique combination of an indole moiety, a phenyl ring, and a cyclohexane carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-[2-(3-hydroxy-1-methyl-2-oxoindol-3-yl)acetyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C24H26N2O4/c1-26-20-10-6-5-9-19(20)24(30,23(26)29)15-21(27)16-11-13-18(14-12-16)25-22(28)17-7-3-2-4-8-17/h5-6,9-14,17,30H,2-4,7-8,15H2,1H3,(H,25,28)

InChI Key

IFHJDCDYLOXRSP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)NC(=O)C4CCCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.